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molecular formula C7H6N4S2 B8737375 N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8737375
M. Wt: 210.3 g/mol
InChI Key: XMJSRIGSOQCHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481576B2

Procedure details

35 g (349.5 mmol) of 2-aminothiazole and 62.3 g (349.5 mmol) thiocarbonyldiimidazole were stirred in 1300 ml acetonitrile for a total of four days at room temperature. Filtration of the precipitate formed and drying yielded 65.5 g of light yellow solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[C:7](N1C=CN=C1)([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)=[S:8]>C(#N)C>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][C:7]([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)=[S:8]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
62.3 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC(=S)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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